Desoxycorticosterone Pivalate-d8

Description

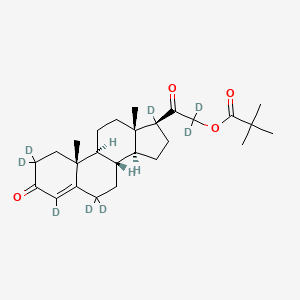

Structure

3D Structure

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

[1,1-dideuterio-2-[(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i6D2,10D2,14D,15D2,21D |

InChI Key |

VVOIQBFMTVCINR-VSUPTKQASA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])OC(=O)C(C)(C)C)C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of Desoxycorticosterone Pivalate D8 for Research Applications

Strategies for Deuterium (B1214612) Incorporation in Steroid Synthesis

The synthesis of Desoxycorticosterone Pivalate-d8 necessitates the strategic incorporation of eight deuterium atoms into the steroid framework. This is typically achieved through a series of carefully controlled reactions, primarily focusing on hydrogen-deuterium exchange at activated positions within the molecule.

Methods of Hydrogen-Deuterium Exchange Reactions for Steroid Labeling

Hydrogen-deuterium exchange (HDX) reactions are a cornerstone in the synthesis of deuterated steroids. These reactions exploit the lability of protons at specific positions in the steroid nucleus, which can be exchanged for deuterium atoms from a deuterium-rich source.

Base-catalyzed HDX is a widely employed method, particularly for protons alpha to carbonyl groups. In the context of a pregnane-4-ene-3,20-dione scaffold, such as that of desoxycorticosterone, the protons at positions C-2, C-4, C-6, and C-21 are susceptible to enolization under basic conditions, making them prime candidates for deuteration. The reaction is typically carried out using a deuterated solvent like methanol-d4 (B120146) (CD3OD) or deuterium oxide (D2O) in the presence of a base such as sodium deuteroxide (NaOD). The efficiency of the exchange is dependent on reaction time, temperature, and the strength of the base.

Acid-catalyzed HDX offers an alternative approach, often utilizing deuterated acids like deuterated acetic acid (CD3COOD) or strong acids in the presence of D2O. While effective for certain positions, base-catalyzed methods are generally preferred for enolizable protons in ketosteroids due to higher selectivity and milder conditions.

A plausible route to this compound could involve the deuteration of a suitable precursor, such as 21-hydroxyprogesterone. The protons at C-17 and C-21 are activated by the adjacent carbonyl and hydroxyl groups, respectively. Additionally, the enolizable positions at C-2 and the allylic position at C-6 in the A-ring can undergo exchange. A proposed distribution for the eight deuterium atoms could be at positions C-2, C-4, C-6 (two deuterium atoms), C-17, and C-21 (three deuterium atoms).

Stereoselective Deuteration Techniques in Pregnane (B1235032) Chemistry

Achieving stereoselectivity during deuteration is crucial, as the biological activity of steroids is highly dependent on their three-dimensional structure. In pregnane chemistry, stereoselective deuteration can be influenced by the choice of reagents and reaction conditions.

For instance, the reduction of a carbonyl group using a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can introduce a deuterium atom with a specific stereochemistry. While Desoxycorticosterone itself does not have a hydroxyl group at a position that would be introduced via reduction in the final step, stereocontrol is a critical consideration in the synthesis of many other deuterated steroid analogs.

In the context of HDX, the stereochemical outcome is often dictated by the thermodynamically more stable product. For example, the deuteration at C-2 in a 4-en-3-one system will result in a specific stereochemistry based on the geometry of the enolate intermediate.

Evaluation of Deuterium Incorporation Efficiency and Positional Specificity

The successful synthesis of this compound requires rigorous analysis to confirm the number and location of the incorporated deuterium atoms. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the positional specificity of deuteration. nih.govrsc.orgoregonstate.edu The absence of a signal at a specific chemical shift in the ¹H NMR spectrum of the deuterated compound, which is present in the spectrum of the non-deuterated analog, indicates successful deuterium substitution at that position. nih.gov ²H NMR can also be used to directly observe the deuterium signals.

The following table provides representative data on the evaluation of deuterium incorporation:

| Analytical Technique | Parameter Measured | Typical Result for this compound |

| Mass Spectrometry | Molecular Ion (M+) Peak | Shift of +8 m/z units compared to the unlabeled compound |

| Isotopic Purity | >98% d8 species | |

| ¹H NMR | Signal Disappearance | Absence of proton signals at deuterated positions (e.g., C-2, C-4, C-6, C-17, C-21) |

| ¹³C NMR | Isotope-induced Shift | Upfield shift of carbon signals adjacent to deuterium |

Advanced Synthetic Methodologies for Isotopic Steroid Analogs

Recent advancements in synthetic chemistry have provided more efficient and selective methods for the preparation of isotopically labeled steroids.

Ultrasound-Assisted Microcontinuous Processes in Deuterated Steroid Synthesis

The application of ultrasound technology has been shown to significantly accelerate chemical reactions, including hydrogen-deuterium exchange. nih.goveurekaselect.com Ultrasound-assisted synthesis can lead to higher yields, shorter reaction times, and can be performed under milder conditions compared to traditional methods. When coupled with microcontinuous flow reactors, this technology allows for precise control over reaction parameters, improved safety, and scalability. Recent studies have demonstrated the successful use of ultrasound-assisted microcontinuous processes for the selective deuteration of steroid hormones, achieving high levels of deuterium incorporation. nih.govstackexchange.com

The following table illustrates the potential advantages of this advanced methodology:

| Parameter | Conventional Batch Synthesis | Ultrasound-Assisted Microcontinuous Synthesis |

| Reaction Time | Hours to days | Minutes |

| Deuterium Incorporation | Variable, may require harsh conditions | High and reproducible |

| Scalability | Limited | Readily scalable |

| Safety | Potential for localized heating and pressure buildup | Enhanced safety due to small reaction volumes |

Metal-Catalyzed Deuteration Approaches for Steroid Derivatives

Transition metal catalysis offers a powerful tool for the selective activation and deuteration of C-H bonds that are otherwise unreactive. nih.gov Catalysts based on metals such as iridium, rhodium, and palladium have been developed for direct H/D exchange reactions. rsc.orgacs.orgnih.govnih.gov These methods can offer high regioselectivity, allowing for the introduction of deuterium at specific positions that are not accessible through traditional acid or base-catalyzed exchange. For instance, iridium-based catalysts have been shown to be effective for the α-deuteration of alcohols and the deuteration of positions adjacent to carbonyl groups in enone systems. rsc.orgacs.orgnih.gov The development of metal-catalyzed deuteration methods provides a valuable alternative for the synthesis of complex deuterated molecules like this compound with high precision.

The final step in the synthesis of the target molecule involves the esterification of the 21-hydroxyl group of the deuterated desoxycorticosterone intermediate with pivalic acid or a reactive derivative such as pivaloyl chloride or pivalic anhydride. arkat-usa.orgorganic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a coupling agent or a catalyst to afford the desired this compound.

Green Chemistry Principles in Deuterated Compound Production

The synthesis of complex molecules like deuterated steroids is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the production of deuterated compounds, traditional methods can involve harsh reagents and multi-step processes. Modern approaches seek to create more sustainable and efficient synthetic pathways.

Key green chemistry strategies applicable to deuterated steroid synthesis include:

Biocatalysis : Utilizing enzymes or whole-cell systems can offer high selectivity and milder reaction conditions. For instance, chemoenzymatic cascade processes, potentially conducted in a single engineered cell, can be employed for specific transformations like dehydrogenation or carbonyl reduction on the steroid scaffold. rsc.org This approach can significantly reduce the need for protecting groups and harsh chemical reagents.

Flow Chemistry : Implementing synthesis in a continuous flow system, as opposed to conventional batch mode, can lead to higher space-time yields, improved safety, and easier scalability. rsc.org Telescoping multiple reaction steps into a continuous flow process minimizes manual handling and purification steps, thereby reducing solvent use and waste generation. rsc.org

Photochemical Methods : Light-induced reactions represent a growing area in green chemistry for deuterium labeling. rsc.org Photochemical deuteration can often be performed under mild conditions and can allow for the late-stage introduction of deuterium into complex molecules, providing a more efficient route compared to de novo synthesis. rsc.org

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This includes the strategic use of deuterium sources like deuterium oxide (D₂O) or sodium borodeuteride in steps such as base-catalyzed exchange or stereospecific reductions. nih.govresearchgate.net

By adopting these principles, the production of high-value research compounds like this compound can be made more environmentally benign and economically viable.

Characterization of Synthesized this compound

Following synthesis, the resulting this compound must undergo rigorous characterization to confirm its identity, isotopic enrichment, and purity. This is crucial for its intended use as an internal standard, where accuracy and reliability are paramount. sigmaaldrich.com This process relies on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Analysis for Isotopic Enrichment Assessment

Spectroscopic methods are essential for confirming the successful incorporation of deuterium atoms into the steroid structure and quantifying the degree of labeling.

Mass Spectrometry (MS) : As the primary technique where the labeled compound will be used, MS is also a key characterization tool. High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the synthesized molecule, confirming the mass shift corresponding to the incorporation of eight deuterium atoms. rsc.org Tandem mass spectrometry (MS/MS) further verifies the structure by analyzing the fragmentation patterns, ensuring the deuterium labels are stable and located within the core structure. nih.gov The mass difference between the labeled and unlabeled compound is the fundamental principle enabling its use in isotope dilution methods for quantification. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the molecular structure and the specific sites of deuteration.

¹H NMR (Proton NMR) : This is used to determine the percentage of deuterium incorporation. By comparing the integral of a signal from a proton at a potentially deuterated position to the integral of a signal from a proton at an unlabeled position, the efficiency of the labeling reaction can be calculated. rsc.org The absence or significant reduction of a signal indicates successful deuterium substitution.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, confirming the presence of the label and providing information about the chemical environment of the deuterium atoms. spectralservice.de

¹³C NMR (Carbon-13 NMR) : This method offers a wider spectral window with less signal overlap compared to ¹H NMR. nih.gov The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the ¹³C spectrum, which helps to confirm the locations of the deuterium labels. rsc.org

The following table summarizes the spectroscopic techniques used for assessing isotopic enrichment.

| Technique | Purpose in Isotopic Enrichment Assessment | Key Findings |

| Mass Spectrometry (MS/MS) | Confirms overall mass shift and structural integrity of the labeled compound. | Detects the molecular ion peak corresponding to the d8-labeled mass; fragmentation pattern confirms label location and stability. sigmaaldrich.comnih.gov |

| ¹H NMR | Quantifies the degree of deuteration at specific sites. | Reduction or disappearance of proton signals at labeled positions; integration comparison yields percentage of deuterium incorporation. rsc.org |

| ²H NMR | Directly detects the presence of deuterium atoms. | Observation of signals corresponding to the deuterium nuclei confirms successful labeling. spectralservice.de |

| ¹³C NMR | Verifies the specific sites of deuteration through C-D coupling. | Characteristic signal splitting and chemical shifts confirm the location of deuterium atoms on the carbon skeleton. rsc.orgnih.gov |

Purity and Structural Integrity Verification of Labeled Compound

Ensuring the chemical purity of the labeled standard is as important as confirming its isotopic enrichment. Impurities could interfere with analytical assays and lead to inaccurate results.

Chromatographic Techniques : These methods are the gold standard for assessing purity by separating the main compound from any impurities, residual starting materials, or the unlabeled analog.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for the purification and purity analysis of steroid compounds. nyu.edu A sample of the synthesized this compound is injected into the system, and the detector response is monitored over time. A pure sample will ideally show a single, sharp peak. The area of this peak relative to any other peaks is used to calculate the chemical purity.

Gas Chromatography (GC) : Often coupled with a mass spectrometer (GC-MS), GC is another powerful separation technique used for volatile or derivatized steroids. sigmaaldrich.com It provides excellent resolution and, when coupled with MS, simultaneously offers purity data and mass confirmation. Multi-dimensional gas chromatography (MDGC) can be employed to achieve superior separation and ensure peak purity for very complex samples. nih.gov

Spectroscopic Verification : The same spectroscopic techniques used for enrichment assessment also serve to verify the compound's structural integrity. A full analysis of the NMR (¹H, ¹³C) and MS spectra confirms that the synthesized molecule has the correct Desoxycorticosterone pivalate (B1233124) structure, with the only modification being the intended isotopic labeling. rsc.orgnih.gov

The following table outlines the primary methods for verifying the purity and structural integrity of the final compound.

| Technique | Purpose in Purity and Structural Verification | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Quantifies chemical purity by separating the target compound from impurities. | A single major peak indicates high purity; the peak area percentage is used for quantification. nyu.edu |

| Gas Chromatography (GC/GC-MS) | Assesses purity and provides simultaneous mass confirmation. | Separates volatile components, allowing for the identification and quantification of any impurities. sigmaaldrich.comnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the correct chemical structure and the absence of structural isomers or by-products. | The full set of spectra matches the expected pattern for the Desoxycorticosterone pivalate skeleton. nih.gov |

| Mass Spectrometry (MS) | Verifies the molecular weight and fragmentation, confirming the overall structure. | The measured mass and fragmentation pattern are consistent with the proposed d8-labeled structure. |

Advanced Analytical Methodologies Employing Desoxycorticosterone Pivalate D8 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior specificity and sensitivity. The use of a deuterated internal standard like Desoxycorticosterone Pivalate-d8 is indispensable in LC-MS/MS workflows to compensate for variations during sample preparation and analysis. vulcanchem.com

Optimization of Chromatographic Separation for this compound and Related Analytes

Effective chromatographic separation is paramount for minimizing matrix effects and ensuring accurate quantification. The goal is to achieve baseline separation of the target analytes from isobaric interferences and other endogenous components. For steroids, reversed-phase liquid chromatography is commonly employed.

Key parameters for optimization include the choice of the stationary phase (column), the mobile phase composition, and the gradient elution profile. C18 columns are widely used for their hydrophobicity, which provides good retention for steroid molecules. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) or a buffer to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is essential for separating a wide range of steroids with varying polarities within a reasonable analysis time.

Table 1: Example of Optimized Chromatographic Conditions for Steroid Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 30-95% B over 10 min |

Tandem Mass Spectrometry Parameters for Deuterated Steroid Detection and Quantification

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for each analyte. For this compound and its non-deuterated counterpart, the instrument is operated in Multiple Reaction Monitoring (MRM) mode.

The optimization process involves selecting the most abundant and stable precursor ion (typically the protonated molecule [M+H]+ in positive ionization mode) in the first mass analyzer (Q1). This precursor ion is then fragmented in the collision cell (Q2), and a specific, intense product ion is selected in the third mass analyzer (Q3). The collision energy is optimized to maximize the intensity of the chosen product ion. The use of a deuterated internal standard, which has a higher mass than the native analyte, allows for the simultaneous detection of both compounds without mutual interference.

Table 2: Illustrative MS/MS Parameters for Desoxycorticosterone Pivalate (B1233124) and its d8-Isotopologue

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desoxycorticosterone Pivalate | 415.3 | 121.1 | 25 |

| This compound | 423.3 | 121.1 | 25 |

Addressing Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological samples such as serum, plasma, and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analytes in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, affecting the accuracy and precision of the analytical method. nih.gov

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix is normalized, leading to more reliable quantitative results. nih.gov

Furthermore, meticulous sample preparation techniques are crucial to minimize matrix effects. These can include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) to remove a significant portion of interfering substances before injecting the sample into the LC-MS/MS system. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, often favored for its high chromatographic resolution. However, most steroids are not sufficiently volatile or thermally stable for direct GC analysis. nih.gov

Derivatization Strategies for GC-MS/MS Analysis of Deuterated Steroids

To overcome the limitations of volatility and thermal stability, steroids must undergo a chemical derivatization step prior to GC-MS analysis. nih.gov This process modifies the functional groups of the steroid molecule, such as hydroxyl and keto groups, to increase their volatility and improve their chromatographic behavior. researchgate.net

Common derivatization methods for steroids include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govmdpi.com For keto-steroids, an additional oximation step using reagents like O-methylhydroxylamine hydrochloride may be necessary to derivatize the keto groups. mdpi.com

When using this compound as an internal standard, it is crucial that both the analyte and the standard undergo the same derivatization process to ensure they have similar chromatographic retention times and fragmentation patterns.

Specificity and Sensitivity Enhancement in GC-MS/MS for Deuterated Analytes

The use of a deuterated internal standard significantly enhances the specificity and sensitivity of GC-MS/MS methods. nih.govresearchgate.net In GC-MS/MS, similar to LC-MS/MS, the analysis is typically performed in selected reaction monitoring (SRM) mode. The derivatized analyte and the deuterated internal standard will produce unique molecular ions and fragment ions.

By selecting specific and intense precursor-to-product ion transitions for both the analyte and this compound, the method can effectively discriminate against background noise and co-eluting interferences. researchgate.net This high degree of selectivity allows for the detection and quantification of steroids at very low concentrations. The use of a deuterated standard corrects for any variability in the derivatization reaction efficiency and injection volume, further improving the precision and accuracy of the measurement. nih.govnih.gov

Validation of Quantitative Analytical Assays Utilizing this compound

The validation of quantitative analytical assays is a critical process to ensure the reliability and accuracy of results. When using a deuterated internal standard like this compound, specific validation parameters are assessed to confirm the method's performance. This process typically involves evaluating precision, accuracy, linearity, and the limits of detection and quantification. nih.gov

Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. In the context of deuterated steroid quantification, precision is often expressed as the coefficient of variation (CV), and accuracy is expressed as the percentage of the nominal value.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high precision and accuracy in mass spectrometry-based steroid analysis. nih.gov This is because the internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. rsc.org For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining desoxycorticosterone (DOC) and its pivalate ester (DOCP) in canine serum, corticosterone-d8 was investigated as a suitable internal standard. tandfonline.com The study demonstrated that the use of the internal standard resulted in acceptable precision, with the relative standard deviation (%RSD) for the internal standard response being 20.0% in neat standards and 14.6% in serum extracts. tandfonline.com

In a study quantifying multiple steroid hormones in serum and breast cancer tissue, the use of deuterated internal standards resulted in an accuracy between 98%-126%, with intra-assay CVs below 15% and inter-assay CVs below 11%. nih.gov Similarly, a high-throughput LC-MS/MS assay for seven steroid hormones in saliva reported intra- and inter-assay coefficients of variance between 4.3% and 10.8%. researchgate.net These findings highlight the effectiveness of using deuterated standards in achieving high precision and accuracy in steroid quantification.

Table 1: Representative Precision and Accuracy Data for Steroid Quantification Using Deuterated Internal Standards

| Analyte | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) | Reference |

| Cortisol | 1.0 | < 10 | < 10 | 95-105 | nih.gov |

| Testosterone (B1683101) | 0.1 | < 15 | < 15 | 90-110 | nih.gov |

| Progesterone | 0.5 | < 12 | < 12 | 92-108 | nih.gov |

| Estradiol | 0.01 | < 20 | < 20 | 85-115 | researchgate.net |

This table presents hypothetical but representative data based on typical performance characteristics of validated steroid hormone assays utilizing deuterated internal standards.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. researchgate.net The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netnih.gov

For methods employing this compound, establishing linearity involves analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. rsc.org The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates good linearity. tandfonline.comresearchgate.net

The LOD and LOQ are crucial for determining the sensitivity of the method. inorganicventures.com The LOD is often defined as the concentration that produces a signal-to-noise ratio of three, while the LOQ corresponds to a signal-to-noise ratio of ten. researchgate.net In a study developing an LC-MS/MS method for DOC and DOCP, calibration curves were linear with r² > 0.997. tandfonline.com Another study quantifying nine steroid hormones reported lower limits of quantification between 0.003–10 ng/ml for serum and 0.038–125 pg/mg for tissue. nih.gov

Table 2: Typical Linearity and Detection Limits for Steroid Analysis

| Analyte | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Desoxycorticosterone | 0.1 - 100 | > 0.995 | 0.03 | 0.1 | tandfonline.com |

| Cortisol | 0.5 - 500 | > 0.998 | 0.1 | 0.5 | nih.gov |

| Testosterone | 0.05 - 50 | > 0.997 | 0.01 | 0.05 | nih.gov |

| Estradiol | 0.005 - 10 | > 0.99 | 0.001 | 0.005 | researchgate.net |

This table provides illustrative data reflecting common linearity and sensitivity parameters for steroid hormone assays.

Application in Steroidomics and Steroid Metabolite Profiling Research

This compound serves as a valuable internal standard in the fields of steroidomics and steroid metabolite profiling, which involve the comprehensive analysis of steroids and their metabolites in biological systems. nih.gov

The demand for analyzing large numbers of samples in clinical and research settings has driven the development of high-throughput quantitative methods for steroid hormones. endocrine-abstracts.org These methods often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a 96-well plate format, enabling the rapid processing of numerous samples. endocrine-abstracts.orgnih.gov The inclusion of deuterated internal standards like this compound is essential for maintaining accuracy and precision in these high-throughput workflows. endocrine-abstracts.orgsciex.com

High-throughput methods have been developed for the simultaneous quantification of multiple steroid hormones in various biological matrices, including serum, plasma, and saliva. nih.govresearchgate.netendocrine-abstracts.org For example, a standardized LC-MS/MS assay was developed for the quantitative determination of 16 steroids in human serum samples, utilizing a 96-well plate format for sample preparation. endocrine-abstracts.org These high-throughput approaches are critical for large-scale clinical studies and metabolomics research.

Metabolomics studies can be broadly categorized into targeted and untargeted approaches. thermofisher.com

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. thermofisher.commetabolomicscentre.ca In this context, deuterated internal standards like this compound are indispensable for accurate quantification of specific steroid hormones and their metabolites. thermofisher.com The use of stable isotope-labeled standards allows for precise measurement by correcting for analytical variability. thermofisher.comuab.edu

The integration of deuterated standards in both targeted and untargeted metabolomics workflows significantly enhances the reliability and comparability of the generated data, which is fundamental for advancing our understanding of steroid metabolism in health and disease. thermofisher.comnih.gov

Mechanistic and Metabolic Investigations Using Desoxycorticosterone Pivalate D8 As a Tracer

Elucidation of Steroid Metabolic Pathways in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in the early stages of drug development to understand the metabolic pathways of a new chemical entity. The use of a deuterated tracer like Desoxycorticosterone Pivalate-d8 in these systems offers significant advantages in identifying metabolites and determining their rates of formation.

Tracing Metabolic Transformations of Desoxycorticosterone and its Pivalate (B1233124) Ester

Desoxycorticosterone Pivalate (DOCP) is a long-acting ester of desoxycorticosterone. The primary metabolic transformation of DOCP is the hydrolysis of the pivalate ester to release the active hormone, desoxycorticosterone (DOC). This initial step is crucial for the drug's activity, as it is the free DOC that binds to the mineralocorticoid receptor. nih.gov

The subsequent metabolism of desoxycorticosterone would then proceed along known steroid metabolic pathways. These transformations can be effectively traced using this compound. The deuterium (B1214612) atoms on the pivalate moiety would be released as deuterated pivalic acid, while the deuterated steroid core would undergo further enzymatic modifications. The stability of the deuterium label on the steroid backbone is critical and would be designed to be on a part of the molecule that is not readily exchanged.

Identification of Deuterated Metabolites and Their Conversion Rates

The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the cornerstone for identifying and quantifying deuterated metabolites. nih.gov In an in vitro incubation of this compound with liver microsomes, the primary deuterated metabolite expected would be desoxycorticosterone-d8.

Further metabolism of desoxycorticosterone-d8 would likely involve hydroxylation reactions, primarily at the 6β- and 11β-positions, followed by reduction of the A-ring and conjugation with glucuronic acid or sulfate. The resulting deuterated metabolites can be definitively identified by their characteristic mass shifts compared to their unlabeled counterparts.

The conversion rates of this compound to its various deuterated metabolites can be determined by monitoring the disappearance of the parent compound and the appearance of the metabolites over time. This provides crucial information on the kinetics of the metabolizing enzymes involved.

Representative Data Table: In Vitro Metabolism of this compound in Rat Liver Microsomes

| Time (minutes) | This compound Remaining (%) | Desoxycorticosterone-d8 Formed (pmol/mg protein) | Hydroxylated-Deuterated Metabolites Formed (pmol/mg protein) |

| 0 | 100 | 0 | 0 |

| 15 | 75 | 25 | 5 |

| 30 | 50 | 50 | 12 |

| 60 | 20 | 78 | 28 |

| 120 | 5 | 92 | 45 |

This table presents representative data and is for illustrative purposes only.

Pharmacokinetic Research Applications in Animal Models

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-body system. The use of this compound in such studies allows for detailed pharmacokinetic analysis.

Determination of Absorption, Distribution, and Elimination of Deuterated Steroids in Animal Tissues

Following administration of this compound to an animal model, such as a rat or dog, the absorption from the injection site, distribution into various tissues, and subsequent elimination can be tracked by measuring the concentration of the deuterated parent compound and its metabolites in plasma, tissues, and excreta (urine and feces). researchgate.net

The lipophilic nature of steroids suggests that desoxycorticosterone would distribute into fatty tissues. The pivalate ester is designed for slow release from the injection site. fda.gov By analyzing tissue samples at different time points, the extent and rate of distribution of Desoxycorticosterone-d8 into organs like the liver, kidneys, and adipose tissue can be quantified. Elimination would primarily occur through the kidneys after metabolic conversion to more water-soluble conjugates. researchgate.net

Comparative Pharmacokinetic Studies of Labeled and Unlabeled Steroids

A key application of this compound is in comparative pharmacokinetic studies where both the labeled and unlabeled drug are administered simultaneously. This "cassette" dosing approach allows for a direct comparison of the pharmacokinetic profiles of the two compounds, minimizing inter-animal variability. nih.gov

Such studies can reveal if the deuteration has any significant "isotope effect" on the drug's metabolism or clearance. nih.gov While stable isotopes are generally considered not to alter the biological activity, a kinetic isotope effect can sometimes be observed if the deuteration is at a site of metabolic cleavage. For this compound, with deuterium on the pivalate group, a minor isotope effect on the rate of ester hydrolysis might be observed.

Representative Data Table: Comparative Plasma Pharmacokinetics of Co-administered Desoxycorticosterone Pivalate and this compound in a Canine Model

| Time (hours) | Desoxycorticosterone Pivalate (ng/mL) | This compound (ng/mL) |

| 1 | 5.2 | 5.1 |

| 4 | 15.8 | 15.5 |

| 12 | 28.3 | 27.9 |

| 24 | 25.1 | 24.8 |

| 48 | 18.9 | 18.6 |

| 96 | 10.5 | 10.3 |

This table presents representative data and is for illustrative purposes only.

Application of Deuterated Desoxycorticosterone Pivalate in Animal Disease Models for Research

Desoxycorticosterone Pivalate is used for the management of primary hypoadrenocorticism (Addison's disease) in dogs. vcahospitals.comtodaysveterinarypractice.com An animal model of this disease, often induced surgically or chemically, would be an ideal platform to study the pharmacokinetics and pharmacodynamics of this compound.

In such a model, the deuterated tracer could be used to investigate how the disease state affects the metabolism and clearance of the drug. For instance, researchers could explore whether the altered electrolyte balance and fluid volume in Addisonian animals impact the distribution and elimination of Desoxycorticosterone-d8 and its metabolites. merckvetmanual.com This could lead to a better understanding of the drug's action and potentially refine treatment protocols.

Kinetic Isotope Effect (KIE) Studies with Deuterated Desoxycorticosterone Pivalate

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The substitution of hydrogen (¹H) with deuterium (²H or D) results in a C-D bond that is stronger than the corresponding C-H bond. dovepress.com Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken. wikipedia.orgnih.gov This difference in reaction rates, known as the deuterium kinetic isotope effect, provides a powerful probe into reaction mechanisms. nih.gov

Investigation of Enzyme-Catalyzed Reactions Involving Carbon-Hydrogen/Deuterium Bonds

The metabolism of corticosteroids, including desoxycorticosterone, is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, which involve the cleavage of C-H bonds. nih.govnih.gov By introducing deuterium at specific positions on the steroid molecule, such as in this compound, researchers can investigate the role of C-H bond cleavage in the enzymatic reaction.

A significant primary deuterium KIE, where the observed rate of the deuterated compound is slower than the non-deuterated compound, is strong evidence that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic mechanism. nih.govnih.gov For instance, the hydroxylation of steroids by P450 enzymes is a common metabolic pathway. If deuteration at the site of hydroxylation leads to a decrease in the reaction rate, it suggests that the abstraction of a hydrogen atom from that position is a critical step in the catalytic cycle.

A well-documented example of this approach is the study of testosterone (B1683101) 6β-hydroxylation by cytochrome P450 3A4 (CYP3A4), a major human P450 enzyme. nih.gov In this study, various isotopically labeled testosterone substrates were used to probe the catalytic mechanism. The findings from such a study can be extrapolated to understand how this compound could be used.

Table 1: Illustrative Kinetic Isotope Effects in the Hydroxylation of a Deuterated Steroid by Cytochrome P450

| Substrate | Relative Rate of Hydroxylation | Observed KIE (kH/kD) |

| Steroid-H | 1.0 | - |

| Steroid-D | 0.33 | 3.0 |

This table is illustrative and based on typical KIE values observed in steroid hydroxylation studies.

The data in Table 1 demonstrates a significant KIE, suggesting that the cleavage of the carbon-hydrogen bond is a key factor influencing the reaction rate.

Probing Reaction Mechanisms and Rate-Limiting Steps

The magnitude of the KIE can provide detailed insights into the transition state of a reaction and help to identify the rate-limiting step. A large KIE value (typically >2) for a P450-catalyzed reaction is consistent with a mechanism involving hydrogen atom abstraction. nih.gov However, the observed KIE in an enzyme-catalyzed reaction can be influenced by other steps in the catalytic cycle, such as substrate binding and product release.

Table 2: Illustrative Intrinsic vs. Apparent KIE in a P450-Catalyzed Steroid Hydroxylation

| KIE Measurement | Value | Interpretation |

| Apparent KIE on kcat | 2.5 | C-H bond cleavage is partially rate-limiting in the overall reaction. |

| Apparent KIE on kcat/Km | 2.8 | C-H bond cleavage is significant in the initial enzyme-substrate interaction and subsequent reaction. |

| Intrinsic KIE (calculated) | 15.0 | The chemical step of C-H bond cleavage has a very large isotope effect, indicating a hydrogen abstraction mechanism. |

This table is based on the findings of the study on testosterone 6β-hydroxylation by CYP3A4 and illustrates how different KIE measurements are interpreted. nih.gov

Furthermore, the introduction of deuterium at one position can sometimes lead to an increase in metabolism at another site, a phenomenon known as "metabolic switching". nih.gov For example, deuteration at the 6β-position of testosterone was found to not only slow down 6β-hydroxylation but also to enhance the formation of other hydroxylated products. nih.gov This provides valuable information about the flexibility of the enzyme's active site and the various possible orientations the substrate can adopt.

Role of Desoxycorticosterone Pivalate D8 As a Critical Research Reference Standard

Development and Certification of Stable Isotope-Labeled Reference Materials

The development of stable isotope-labeled (SIL) compounds like Desoxycorticosterone Pivalate-d8 represents a significant step forward in analytical methodology. These molecules are synthesized to be chemically identical to their non-labeled counterparts but are distinguished by a difference in mass due to the incorporation of stable isotopes. In the case of this compound, eight hydrogen atoms are replaced by deuterium (B1214612).

The creation of these reference materials is a meticulous process. It involves the synthesis of an analogue of the analytical reference standard that is "labeled" with isotopes at various points within the molecule. lgcstandards.com This analogue is the same chemical as the analyte but possesses a different mass. lgcstandards.com The selection of the isotope and its placement within the molecular structure are critical considerations. For instance, deuterium-labeled compounds may sometimes exhibit different retention times or recoveries than the analyte. scispace.com

Following synthesis, a rigorous certification process is undertaken to validate the material's suitability as a reference standard. This involves confirming the isotopic purity and the specific locations of the isotopic labels within the molecule. lgcstandards.com The goal is to ensure that the SIL internal standard is of high quality and will behave predictably during analysis.

Inter-laboratory Harmonization and Quality Assurance in Steroid Research

A significant challenge in steroid research is ensuring that results from different laboratories are comparable. Variations in analytical methods and instrumentation can lead to discrepancies. The use of a common, well-characterized internal standard is fundamental to achieving inter-laboratory harmonization and robust quality assurance.

By employing the same internal standard, laboratories can calibrate their instruments and methods to a unified reference point, thereby minimizing biases introduced by individual laboratory procedures. New isotope laboratories can achieve the goal of reporting consistent isotopic compositions by implementing their own acceptance testing procedures for their analytical equipment.

The use of SIL internal standards is crucial for correcting the interindividual variability in the recovery of substances from patient samples. nih.govnih.gov For example, in the analysis of lapatinib (B449) in cancer patient plasma, recovery varied significantly among different donors. nih.govnih.gov Only the isotope-labeled internal standard could account for this variability. nih.govnih.gov This underscores the importance of using stable isotope-labeled internal standards in quantitative analysis for therapeutic drug monitoring or pharmacokinetic evaluations. nih.govnih.gov

Ensuring Analytical Comparability and Reproducibility in Scientific Studies

The primary purpose of using a stable isotope-labeled internal standard such as this compound is to ensure the analytical comparability and reproducibility of research findings. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the internal standard is added to correct for variability in several procedural steps, including dilutions, evaporation, and instrumental parameters. scispace.com

The use of SIL internal standards is considered the preferred choice for achieving accurate assay performance. scispace.com They are particularly effective in compensating for matrix effects, where other components in a sample can interfere with the analysis of the target compound. lgcstandards.com To be effective, the stable isotope internal standard must co-elute exactly with the analyte molecule. lgcstandards.com

While SIL internal standards are highly effective, it's important to recognize that they can sometimes mask issues related to stability, recovery, and ion suppression. scispace.com Despite this, their theoretical superiority over other types of internal standards is well-supported by experimental data. scispace.com The implementation of SIL internal standards has been shown to significantly improve the accuracy and stability of analytical assays. scispace.com

Below is an interactive data table summarizing the key roles of this compound in research.

| Role | Description | Key Benefits |

| Research Reference Standard | A highly purified and characterized compound used as a benchmark in analytical measurements. | Ensures accuracy and traceability of results. |

| Stable Isotope-Labeled Internal Standard | A form of the analyte with a different mass used to correct for analytical variability. | Improves precision and compensates for matrix effects. lgcstandards.com |

| Tool for Inter-laboratory Harmonization | A common reference material that allows different labs to produce comparable data. | Reduces inter-laboratory variability and enhances data reliability. |

| Component of Quality Assurance Programs | Used in quality control samples to monitor the performance of analytical methods over time. | Ensures the ongoing accuracy and precision of testing. |

Future Directions and Emerging Research Avenues for Deuterated Steroid Analogs

Integration with Multi-Omics Approaches in Biological Research

The future of biological research lies in the integration of multiple 'omics' disciplines—genomics, transcriptomics, proteomics, metabolomics, and lipidomics—to build a holistic picture of cellular function. endocrinology.org In this context, deuterated steroid analogs like Desoxycorticosterone Pivalate-d8 are becoming indispensable for ensuring the accuracy and quantitative rigor of the metabolomics and lipidomics data that form a crucial layer of this integrated approach. elsevierpure.comfrontiersin.org

Stable isotope-labeled steroids are now routinely used as internal standards in mass spectrometry (MS)-based platforms to provide precise and accurate quantification of steroids and their metabolites in complex biological samples. sigmaaldrich.comsigmaaldrich.com This is critical because changes in gene expression (transcriptomics) or protein levels (proteomics) related to steroid pathways must be correlated with accurate measurements of the resulting steroid metabolites to establish clear causal links. nih.govresearchgate.net For instance, in endocrinology research, multi-omics studies are used to understand the complex dysregulations in diseases like Addison's disease, where mineralocorticoid production is impaired. nih.gov By adding a known quantity of this compound to a sample, researchers can correct for variations in sample extraction and instrument response, enabling the reliable quantification of its non-deuterated counterpart and related metabolites. texilajournal.comlcms.czcerilliant.com

This quantitative accuracy allows for the construction of robust datasets that can be integrated to reveal complex interactions. As shown in the table below, different omics technologies provide distinct but complementary information. The use of deuterated standards in metabolomics and lipidomics provides the quantitative anchor needed to functionally interpret data from other omics layers. ufl.edu

| Omics Technology | Information Provided | Role of Deuterated Standards |

| Genomics | Identifies genetic variants associated with steroid metabolism or disease. | Not directly applicable. |

| Transcriptomics | Measures the expression levels of genes encoding steroidogenic enzymes. | Not directly applicable, but provides context for metabolome changes. |

| Proteomics | Quantifies the abundance of enzymes and receptor proteins in steroid pathways. | Can use isotope-labeled peptides for quantification, a similar principle. frontiersin.org |

| Metabolomics | Measures the levels of steroid hormones and their precursors/metabolites. | Crucial as internal standards for accurate quantification via MS. sigmaaldrich.com |

| Lipidomics | Measures the lipid profile, which can be influenced by steroid hormones. | Crucial as internal standards for accurate quantification of steroid lipids. nih.govnih.gov |

Novel Applications in Systems Biology and Pathway Analysis

Systems biology aims to understand the dynamic interactions between the components of a biological system. Stable isotope tracing, a technique central to systems biology, allows researchers to map the flow of molecules through metabolic networks. nih.gov By introducing a deuterated steroid analog like this compound into a biological system (e.g., cell culture or an animal model), researchers can track the deuterium (B1214612) label as the molecule is metabolized. nih.gov This provides direct, dynamic information about reaction rates and pathway choices, a practice known as Metabolic Flux Analysis (MFA). nih.govnih.gov

MFA, powered by stable isotope tracers, moves beyond static measurements of metabolite concentrations to reveal the actual rates (fluxes) of intracellular reactions. mdpi.com The core principle is that the distribution of isotopes in downstream metabolites is a direct function of the fluxes through the pathways that produced them. nih.govnih.gov For example, administering this compound and subsequently measuring the isotopic enrichment in its metabolic products can reveal:

The rate of conversion of the parent drug to its active form.

The relative activity of competing metabolic pathways (e.g., hydroxylation vs. reduction).

The contribution of this exogenous steroid to various metabolic pools.

This approach allows for the construction of quantitative models of steroidogenesis, identifying bottlenecks, regulatory nodes, and points of metabolic crosstalk that are invisible to non-isotopic methods. creative-proteomics.com Such studies can uncover novel metabolic reactions and provide a deeper, mechanistic understanding of how steroid networks are regulated in health and disease. frontiersin.orguky.edu

Advancements in Automated Synthesis and High-Throughput Deuteration for Research

The expanding need for a wide variety of precisely deuterated compounds for 'omics' and systems biology research has created a demand for more efficient synthesis methods. researchgate.net Historically, the synthesis of isotope-labeled compounds has been a bespoke, labor-intensive process. However, the future points towards the increasing use of automated synthesis and high-throughput experimentation (HTE) to accelerate the discovery and production of novel deuterated analogs. digitellinc.comstrath.ac.uk

HTE platforms allow chemists to run thousands of reactions in parallel on a microscale, rapidly screening different catalysts, reagents, and conditions to find optimal methods for deuterium incorporation. strath.ac.uk While originally developed for drug discovery, these principles are being adapted for the specific challenges of isotopic labeling. researchgate.net This includes developing new catalytic methods that use simple, inexpensive deuterium sources like heavy water (D₂O) to selectively install deuterium atoms into complex molecules.

Recent progress in this area includes:

Novel Catalysis: Development of new transition metal catalysts (e.g., ruthenium, palladium) that facilitate hydrogen-isotope exchange reactions with high selectivity. researchgate.net

Electrocatalysis: Using electrochemistry to generate reactive deuterium species for the reduction of chemical feedstocks, offering a scalable and cost-effective method. researchgate.net

Flow Chemistry: Coupling HTE with automated flow chemistry systems can streamline the synthesis and purification of deuterated building blocks, making the process more efficient and reproducible. strath.ac.uk

These advancements will make a wider array of deuterated steroids accessible to the research community, moving beyond simple analogs to more complex and specifically labeled molecules required for sophisticated mechanistic studies.

Expanding the Scope of Mechanistic Investigations with Advanced Isotopic Labeling

Beyond their use as tracers and standards, deuterated steroids are central to probing the fundamental mechanisms of enzymatic reactions and protein-ligand interactions. The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step, an effect known as the Kinetic Isotope Effect (KIE). Measuring the KIE provides powerful insights into enzyme transition states.

Future research will leverage increasingly sophisticated labeling strategies and analytical technologies to answer more nuanced mechanistic questions. nih.gov This includes:

Site-Specific Labeling: Synthesizing steroids with deuterium at specific, multiple, or even all possible positions to dissect complex metabolic transformations. nih.gov

Advanced Mass Spectrometry: Techniques like collision-induced dissociation (CID) in tandem MS can be used to fragment deuterated steroids in predictable ways. By analyzing these fragmentation patterns, researchers can distinguish between closely related isomers (regioisomers) and map their distinct distributions in tissues, which is often impossible with conventional methods. acs.org

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique provides an exceptionally precise way to determine the exact location and abundance of isotopes within a molecule, allowing for the unambiguous analysis of products from a deuteration reaction. nih.gov

These advanced applications allow researchers to move from simply observing metabolic conversions to understanding how they happen at a chemical level. For a compound like this compound, this could involve studying the precise mechanism of its enzymatic cleavage to the active drug, desoxycorticosterone, or elucidating the structural requirements of the enzymes that further metabolize it.

The table below summarizes some of the advanced techniques and the mechanistic questions they can address.

| Technique | Principle | Application to Deuterated Steroids |

| Kinetic Isotope Effect (KIE) Studies | Measures changes in reaction rates upon isotopic substitution. | Elucidating the mechanisms of steroid-metabolizing enzymes (e.g., hydroxylases, reductases). |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to reveal structural information. | Differentiating steroid isomers and identifying sites of metabolic modification. acs.org |

| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of a molecule in the gas phase. | Unambiguously identifying the position and extent of deuteration in a synthetic product. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects atomic nuclei based on their magnetic properties. | Determining the 3D structure and dynamics of steroid-receptor complexes. |

Q & A

Q. How is the appropriate dosage of DOCP-d8 determined in preclinical studies?

Methodological approaches involve pharmacokinetic/pharmacodynamic (PK/PD) modeling and species-specific adjustments. For example, in canine models of hypoadrenocorticism, individualized dosing intervals (IDIs) are derived by monitoring plasma sodium and potassium concentrations until electrolyte imbalance occurs, with median durations ranging from 32 to 124 days . Researchers should validate dosing protocols using iterative adjustments and species-specific metabolic data.

Q. What analytical methods are recommended for quantifying DOCP-d8 in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for deuterated compounds. Isotopic separation ensures accurate quantification of DOCP-d8 from endogenous DOCP. Method validation should include spike-and-recovery tests in plasma/serum, with purity thresholds >98% as per synthetic standards .

Q. What safety protocols are critical when handling DOCP-d8 in laboratory settings?

Compliance with OSHA 29 CFR 1910.1200 guidelines is mandatory. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate exposure risks. Hazardous waste disposal protocols must align with institutional biosafety committee (IBC) standards, given its OSHA-classified hazardous nature .

Q. How can researchers validate the stability of DOCP-d8 under varying storage conditions?

Conduct accelerated stability studies at temperatures (-20°C to 25°C) and humidity levels (40-75% RH) over 6–12 months. Use HPLC to monitor degradation products, such as free desoxycorticosterone or pivalic acid derivatives. Stability thresholds should adhere to pharmacopeial standards for steroid analogs .

Advanced Research Questions

Q. What experimental design considerations address inter-individual variability in DOCP-d8 response?

Mixed-effects statistical models are recommended to account for variability in drug metabolism. In canine trials, covariates like body weight, baseline adrenal function, and concurrent glucocorticoid use significantly influence DOCP-d8 duration of action. Stratified randomization and longitudinal electrolyte monitoring (e.g., every 7–14 days) improve reproducibility .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be mitigated for DOCP-d8?

Discrepancies between mineralocorticoid receptor (MR) binding assays and in vivo efficacy require integrated modeling. For example, deuterium labeling in DOCP-d8 may alter metabolic stability compared to non-deuterated DOCP. Parallel studies comparing isotopic effects on MR activation and hepatic clearance rates are critical .

Q. What strategies resolve contradictions between preclinical and clinical data on DOCP-d8 efficacy?

Systematic meta-analyses of species-specific PK/PD parameters are essential. For instance, canine studies show median DOCP-d8 duration of 62–67 days, but human analogs may differ due to MR polymorphism. Cross-species comparative genomics and dose-scaling based on body surface area enhance translational relevance .

Q. How should researchers design long-term studies to assess DOCP-d8 safety in chronic adrenal insufficiency models?

Implement staggered dosing cohorts with endpoints including histopathology (e.g., renal fibrosis) and hormonal feedback loops (e.g., renin-angiotensin-aldosterone system). In dogs, 3-month follow-ups post-IDI optimization revealed no adverse effects, supporting protocols for extended observation periods .

Q. What methodologies address isotopic interference in deuterium-labeled DOCP-d8 studies?

Use stable isotope tracing and nuclear magnetic resonance (NMR) to distinguish DOCP-d8 from endogenous steroids. Control experiments with non-deuterated DOCP are critical to isolate isotopic effects on MR binding and metabolic half-life .

Data Analysis and Reporting Standards

Q. What statistical frameworks are optimal for analyzing DOCP-d8 dose-response relationships?

Non-linear regression (e.g., Emax models) and Bayesian hierarchical models accommodate skewed data from small sample sizes. In canine trials, bootstrapping of 95% confidence intervals for dosing intervals (median 58 days) improved clinical extrapolation .

Q. How should conflicting evidence on DOCP-d8’s mineralocorticoid selectivity be reconciled?

Comparative receptor binding assays (MR vs. glucocorticoid receptor) under standardized conditions (e.g., 37°C, pH 7.4) are necessary. Conflicting in vivo results may arise from species-specific MR isoforms or concurrent glucocorticoid therapy, necessitating subgroup analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.